![molecular formula C9H12N2O2 B1601605 4-(2-Aminoethoxy)benzamide CAS No. 50714-69-7](/img/structure/B1601605.png)
4-(2-Aminoethoxy)benzamide
Overview
Description
4-(2-Aminoethoxy)benzamide is a chemical compound with the CAS Number: 50714-69-7 . It has a molecular weight of 180.21 . It is a solid substance .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(2-aminoethoxy)benzamide . The InChI code is 1S/C9H12N2O2/c10-5-6-13-8-3-1-7 (2-4-8)9 (11)12/h1-4H,5-6,10H2, (H2,11,12) .Physical And Chemical Properties Analysis
4-(2-Aminoethoxy)benzamide is a white to yellow solid . It should be stored at +4°C .Scientific Research Applications
Chemical Properties and Synthesis
4-(2-Aminoethoxy)benzamide, with the CAS Number: 50714-69-7, has a molecular weight of 180.21 . It is a white to yellow solid and is used in the synthesis of various chemical compounds .
Antioxidant Activity
Benzamide compounds, including 4-(2-Aminoethoxy)benzamide, have been found to exhibit antioxidant activity . They have the ability to scavenge free radicals and exhibit metal chelating activity .
Antibacterial Activity
Benzamides have been reported to have antibacterial properties . They have been tested for their in vitro growth inhibitory activity against different bacteria .
Medical Applications
Benzamides are widely used in the medical industry. They have been used in the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity .
Pharmaceutical Applications
Benzamides, including 4-(2-Aminoethoxy)benzamide, are used in the development of various drugs such as Sorafenib and Lipitor .
Industrial Applications
Benzamides are also used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture .
Biological Applications
Benzamides are found in various natural products and are used in biological research .
Potential Drug Industries
Benzamides have potential applications in drug industries. They have been used in the development of anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, analgesic, and anti-inflammatory drugs .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(2-Aminoethoxy)benzamide is the Urokinase-type plasminogen activator . This enzyme plays a crucial role in the breakdown of blood clots, and its regulation is essential in processes such as wound healing, tissue remodeling, and cell migration .
Mode of Action
It is known to interact with its target, the urokinase-type plasminogen activator, potentially influencing its activity
Biochemical Pathways
The biochemical pathways affected by 4-(2-Aminoethoxy)benzamide are not well-documented. Given its target, it may influence the plasminogen activation pathway , which is involved in the dissolution of blood clots. More research is needed to confirm this and identify any other affected pathways .
Result of Action
Given its target, it may influence processes such as wound healing, tissue remodeling, and cell migration . .
properties
IUPAC Name |
4-(2-aminoethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6,10H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIAMONBYDFGFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506199 | |
Record name | 4-(2-Aminoethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethoxy)benzamide | |
CAS RN |
50714-69-7 | |
Record name | 4-(2-Aminoethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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